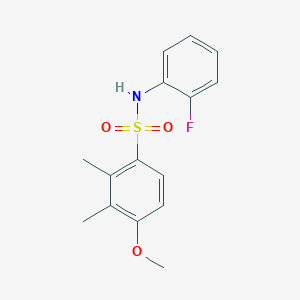
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as FM-DABA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FM-DABA belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the inhibition of COX-2 and MMP-9 enzymes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MMP-9 is an enzyme that is involved in the breakdown of extracellular matrix proteins, which is important in cancer metastasis. By inhibiting these enzymes, N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide reduces inflammation and cancer cell invasion.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide inhibits the activity of COX-2 and MMP-9 enzymes, reduces oxidative stress, and increases the expression of antioxidant enzymes. In vivo studies have shown that N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide reduces inflammation, inhibits cancer cell growth, and protects against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied for its biological activities, which makes it a useful tool for drug discovery. However, N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more water-soluble derivatives of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide to improve its bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide in various diseases, including cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 2-fluoroaniline with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and MMP-9 enzymes. N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H16FNO3S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-10-11(2)15(9-8-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
InChI-Schlüssel |
JIBIXJXHWVTECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)












